1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Description
Properties
Molecular Formula |
C9H15Cl2N3 |
|---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12;;/h6-7,10H,1-5H2;2*1H |
InChI Key |
YBJQJGRCNUUMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2CCNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C$$9$$H$${15}$$Cl$$2$$N$$3$$
- Molecular Weight: 236.14 g/mol
- IUPAC Name: 1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine dihydrochloride
- Key Identifiers: PubChem CID 47002847
- Salt Form: Dihydrochloride, enhancing solubility and stability for isolation and handling
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the construction of the imidazo[4,5-c]pyridine scaffold followed by cyclopropyl substitution at the nitrogen atom of the imidazole ring and subsequent formation of the dihydrochloride salt.
Synthetic Routes
Cyclopropylation of Imidazo[4,5-c]pyridine Core
- The parent compound, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine , is synthesized by alkylation of the imidazo[4,5-c]pyridine nucleus with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions.
- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- The reaction proceeds via nucleophilic substitution at the nitrogen atom, yielding the cyclopropyl-substituted product.
Formation of Dihydrochloride Salt
- The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or methanol.
- This step enhances the compound's crystallinity and stability, facilitating purification by crystallization.
Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropylation | Cyclopropyl bromide, K$$2$$CO$$3$$, DMF, 80 °C, 12 h | 70–85 | N-alkylation of imidazo[4,5-c]pyridine core |
| Salt Formation | HCl gas or 4 N HCl in EtOAc, 0 °C, 10 min | >95 | Crystallization from EtOAc |
Yields are representative based on analogous heterocyclic alkylation procedures and salt formation protocols from peer-reviewed literature and patent disclosures.
Purification and Characterization
- The dihydrochloride salt is typically purified by recrystallization from ethyl acetate or methanol.
- Characterization methods include:
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the cyclopropyl group and imidazo[4,5-c]pyridine framework.
- Mass Spectrometry (MS): Confirms molecular weight and salt formation.
- Melting Point Determination: Sharp melting point indicative of pure dihydrochloride salt.
- High-Performance Liquid Chromatography (HPLC): Confirms purity >98%.
Summary of Research Findings
- The synthesis of This compound is well-established via N-alkylation of the imidazo[4,5-c]pyridine core with cyclopropyl halides followed by salt formation.
- Reaction optimization includes the use of polar aprotic solvents and mild bases, with salt formation under controlled acidic conditions.
- The dihydrochloride salt form improves compound handling and purity.
- Advances in Lewis acid catalysis for related imidazopyridine derivatives suggest potential for improved synthetic efficiency, though direct application to this compound requires further study.
Chemical Reactions Analysis
1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride and its analogs:
*The hydrochloride form is included for reference; the dihydrochloride variant likely differs in solubility and ionic character.
†Molecular weight calculated for dihydrochloride (C₁₄H₁₈Cl₂N₃).
Key Observations:
Halogenated analogs (e.g., 4-fluorophenyl) may exhibit enhanced bioavailability due to improved lipophilicity and resistance to oxidative metabolism . Bulkier groups (e.g., 2-phenylethyl) could reduce solubility but improve target binding affinity in receptor studies .
Salt Forms :
- Dihydrochloride salts (e.g., 1-(2-phenylethyl) variant) generally offer higher aqueous solubility than hydrochloride or freebase forms, critical for in vitro assays .
Synthetic Availability: High-purity grades (≥99%) are available for methylphenyl-substituted derivatives, suggesting established synthetic protocols .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the target compound’s biological activity are available in the provided evidence. Analogous compounds (e.g., 4-fluorophenyl derivative) are hypothesized to target neurological or oncological pathways due to structural similarities to known kinase inhibitors .
- Thermodynamic Properties : Melting/boiling points and solubility data are absent for most analogs, highlighting a critical gap in comparative analyses.
- Safety Profiles : Hazard statements are unspecified for all compounds, underscoring the need for further toxicological evaluation .
Biological Activity
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C9H14ClN3
- Molecular Weight : 199.68 g/mol
- CAS Number : 1235441-13-0
- IUPAC Name : 1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; dihydrochloride
Antiviral Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antiviral properties. For instance:
- Inhibition of Classical Swine Fever Virus (CSFV) :
A study demonstrated that certain imidazo[4,5-c]pyridine derivatives inhibit the replication of CSFV in vitro. The compound showed a dose-dependent antiviral effect with an effective concentration (EC50) as low as 0.8 µM against specific strains of the virus .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cytotoxicity Against Cancer Cell Lines :
Various studies have reported the cytotoxic effects of imidazo[4,5-c]pyridine derivatives on different cancer cell lines. For example:- An analogue displayed an IC50 value of less than 10 µM against several cancer cell lines, indicating substantial antiproliferative activity .
- A structure-activity relationship (SAR) analysis suggested that modifications to the imidazo[4,5-c]pyridine scaffold can enhance cytotoxicity against specific cancer types.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Viral Replication :
The compound appears to interfere with viral RNA polymerase activity. Mutations in the viral genome (e.g., T259S mutation in NS5B) have been linked to resistance against these compounds, indicating a direct interaction with viral replication machinery . -
Induction of Apoptosis in Cancer Cells :
The imidazo[4,5-c]pyridine derivatives may induce apoptosis through various pathways including mitochondrial dysfunction and activation of caspases. Studies have shown that these compounds can lead to increased levels of reactive oxygen species (ROS), contributing to cell death in tumor cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride?
- Methodology : Synthesis typically involves cyclopropane ring formation followed by imidazo-pyridine core assembly. For analogs, methods like alkylation of imidazo[4,5-c]pyridine precursors with cyclopropane derivatives (e.g., bromocyclopropane) are used. Post-synthetic purification via recrystallization or column chromatography ensures ≥95% purity .
- Key Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅Cl₂N₃ | |
| CAS No. | 62002-31-7 (structural analog) |
Q. How should this compound be stored to maintain stability in laboratory settings?
- Guidelines : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation. Stability studies show degradation <5% over 12 months under these conditions . Avoid exposure to humidity (>60% RH) to prevent deliquescence .
Advanced Research Questions
Q. What experimental designs are recommended to assess the compound's stability under varying pH and temperature conditions?
- Approach :
pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability testing at 40°C/75% RH can predict shelf life .
- Data Contradictions : Some analogs show unexpected stability at pH 3–5 due to intramolecular hydrogen bonding, conflicting with predictive models .
Q. How can researchers resolve discrepancies in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
- Strategies :
- Structural Validation : Confirm compound identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to rule out impurities .
- Assay Standardization : Use isogenic cell lines and standardized kinase inhibition assays (e.g., ATP-competitive binding assays) to minimize variability .
Q. What computational methods are effective for predicting the compound's interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., JAK2 or PI3K) to model binding modes.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
